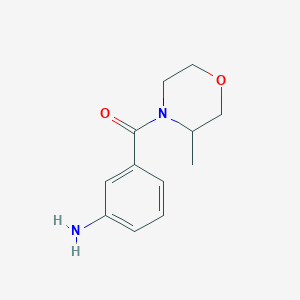
3-(3-Methylmorpholine-4-carbonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of aniline derivatives can be achieved through various methods. For instance, the synthesis of Methyl N-phenyl carbamate from aniline using methyl formate suggests that carbonylation reactions are a viable pathway for introducing carbonyl groups into aniline derivatives . This could potentially be applied to the synthesis of 3-(3-Methylmorpholine-4-carbonyl)aniline by adapting the reaction conditions and reagents to incorporate the morpholine group.
Molecular Structure Analysis
The molecular structure of aniline derivatives can be significantly affected by the introduction of substituents. For example, the study of hydrogen-bonded dimers in aniline derivatives shows that the orientation of substituted amino groups can influence the overall conformation and intermolecular interactions of the molecules . This suggests that the morpholine carbonyl group in 3-(3-Methylmorpholine-4-carbonyl)aniline would likely impact its molecular conformation and potential for hydrogen bonding.
Chemical Reactions Analysis
Aniline and its derivatives undergo various chemical reactions. The photoisomerization and photodissociation study of aniline indicates that aniline can isomerize and dissociate under certain conditions, which could be relevant for understanding the reactivity of 3-(3-Methylmorpholine-4-carbonyl)aniline under light exposure . Additionally, the reaction of aniline derivatives with diiron nonacarbonyl leading to cyclometalation and methyl migration provides insight into the complex organometallic chemistry that aniline derivatives can participate in .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives can be deduced from their molecular structure and the nature of their substituents. The C13 nuclear magnetic resonance (NMR) spectroscopy study of aniline and its methyl derivatives reveals how substituents can affect the electronic environment and charge distribution within the molecule . This information is crucial for predicting the reactivity and physical properties of 3-(3-Methylmorpholine-4-carbonyl)aniline.
Wissenschaftliche Forschungsanwendungen
Environmental Pollution Management
Research on graphitic carbon nitride (g-C3N4), synthesized from urea, shows its potential as a sorbent for removing Pb(II) and aniline from aqueous solutions. The study highlights the material's ability for preconcentration of these pollutants in water, pointing to the importance of aniline derivatives in environmental cleanup efforts (Hu et al., 2015).
Biochemical Degradation
Delftia sp. AN3, a bacterium, has shown capacity for degrading aniline, using it as a sole carbon, nitrogen, and energy source. This highlights aniline derivatives' roles in bioremediation, where microorganisms break down pollutants like aniline, potentially related to the metabolism of compounds like 3-(3-Methylmorpholine-4-carbonyl)aniline (Liu et al., 2002).
Material Science
A study on Aloe Vera leaves waste-based activated carbon used for the sorption of aniline showcases the use of biowaste for creating materials capable of pollutant removal. This research not only emphasizes sustainability but also the role of aniline derivatives in designing effective sorbents for toxic substances (Khaniabadi et al., 2016).
Electrochemical Applications
The electropolymerization of aniline in ionic liquids for the functionalization of single-walled carbon nanotubes (SWNTs) demonstrates aniline derivatives' utility in modifying nanomaterials for advanced applications, including organic photovoltaics (Wei et al., 2007).
Eigenschaften
IUPAC Name |
(3-aminophenyl)-(3-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-16-6-5-14(9)12(15)10-3-2-4-11(13)7-10/h2-4,7,9H,5-6,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYQGEDINLTKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(diethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2525391.png)
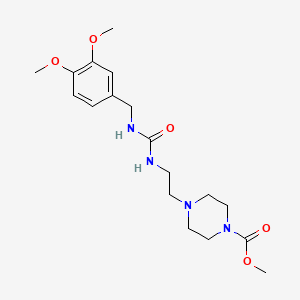


![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-6-fluorobenzoic acid](/img/structure/B2525397.png)
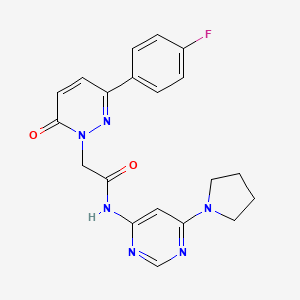
![2-(4-ethoxyphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2525400.png)
![N1-(2,5-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2525401.png)
![3-(3-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2525403.png)
![3-{3-[3-Fluoro-4-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile](/img/structure/B2525404.png)
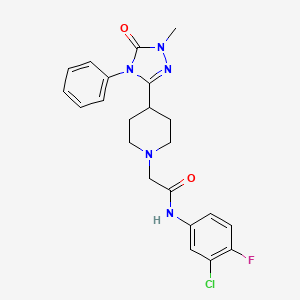

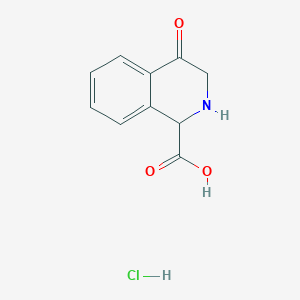
![3-[[1-(Benzenesulfonyl)-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2525413.png)